N-(But-2-yn-1-yl)-N-methylfuran-2-aminehydrochloride
Description
N-(But-2-yn-1-yl)-N-methylfuran-2-aminehydrochloride is a tertiary amine derivative featuring a furan-2-amine core substituted with a but-2-yn-1-yl group and a methyl group at the nitrogen atom, with a hydrochloride counterion enhancing its solubility. Its synthesis typically involves quaternization reactions between tertiary amines and alkyl halides, though specific protocols for this compound remain underexplored in publicly available literature.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
N-but-2-ynyl-N-methylfuran-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-3-4-7-10(2)9-6-5-8-11-9;/h5-6,8H,7H2,1-2H3;1H |
InChI Key |
NZHPHLYUXNYEOS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN(C)C1=CC=CO1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride typically involves the alkylation of N-methylfuran-2-amine with but-2-yn-1-yl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; often in the presence of a base and an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted furan-amine derivatives.
Scientific Research Applications
N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound 7b-C9
- Structure: N1-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N9-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2,2-dimethylpropyl)-N1,N1,N9,N9-tetramethylnonane-1,9-diaminium bromide.
- Synthesis: Reacted N-(9-bromo-nonyl)-1,8-naphthalimidopropyldimethylammonium bromide with a tertiary amine in acetonitrile, yielding 95% product .
- Incorporates a dihydroisoxazolyloxy substituent, which may improve hydrolytic stability compared to the furan ring. Bromide counterion vs. hydrochloride: Likely affects solubility and ion-pairing interactions in biological systems.
Compound 10-C10
- Structure: N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide.
- Synthesis : Reacted N-(10-bromodecyl)-1,2,3,4-tetrahydroacridin-9-amine with a tertiary amine, yielding only 10% product .
- Key Differences: Features a tetrahydroacridin group, a larger aromatic system that may enhance cholinesterase binding via extended hydrophobic interactions. Longer alkyl chain (C10 vs. Low synthesis yield (10%) suggests steric or electronic challenges absent in the target compound’s synthesis.
Data Table: Comparative Analysis
Research Findings and Implications
- The but-2-yn-1-yl group’s rigidity could limit conformational flexibility, whereas longer alkyl chains in analogs like 10-C10 may improve tissue penetration.
- Synthetic Feasibility :
- The high yield of 7b-C9 (95%) highlights efficient quaternization under mild conditions, whereas 10-C10’s low yield suggests challenges in introducing bulky substituents. This underscores the importance of steric considerations in designing derivatives of the target compound.
- Pharmacological Potential: While the target compound’s hydrochloride salt likely offers superior aqueous solubility, the bromide salts in analogs may exhibit stronger ion-dipole interactions with enzyme active sites.
Biological Activity
N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and an alkyne functional group, which contribute to its diverse reactivity patterns. Its molecular formula is CHClNO, with a molecular weight of approximately 188.65 g/mol. The presence of both the furan and alkyne groups enhances its potential applications in medicinal chemistry and materials science.
Anticancer Properties
Research indicates that N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride exhibits significant anticancer activity . Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, making them candidates for further pharmacological exploration. For instance, certain analogs have demonstrated cytotoxic effects against glioma and melanoma cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC (µM) | Activity Description |
|---|---|---|
| A549 (Lung) | ~10 | Moderate cytotoxicity |
| HeLa (Cervical) | ~15 | Significant growth inhibition |
| B16F10 (Melanoma) | ~12 | Effective against resistant strains |
Antimicrobial Properties
In addition to its anticancer effects, N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride has been investigated for antimicrobial properties . Studies suggest that it may possess activity against a range of bacterial strains, although specific data on MIC (Minimum Inhibitory Concentration) values is still emerging.
The biological activity of N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride is attributed to its ability to interact with specific molecular targets within cells. The compound's amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the aromatic nature of the furan ring allows for π-π stacking interactions, further modulating its biological activity .
Interaction with Biological Targets
Research indicates that the compound may interact with various enzymes or receptors involved in critical cellular pathways. These interactions can lead to alterations in enzymatic activity or receptor signaling, contributing to its observed biological effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of N-(But-2-yn-1-yl)-N-methylfuran-2-amine hydrochloride derivatives:
- Cytotoxicity Studies : A study reported the synthesis of several derivatives, some of which exhibited micromolar activity against multiple cancer cell lines, including those resistant to conventional therapies .
- Antimicrobial Screening : Other investigations have screened the compound against various pathogens, revealing promising antimicrobial activity that warrants further exploration in clinical settings.
- Mechanistic Insights : Advanced studies using molecular docking simulations have provided insights into how the compound binds to target proteins, suggesting potential pathways for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
